Cytidine,2',3'-dideoxy-5-iodo-
Description
Contextualization within the Landscape of Nucleoside Analogs
Nucleoside analogs represent a cornerstone of medicinal chemistry and have a rich history in the development of antiviral and anticancer therapies. nih.gov The natural nucleosides serve as a template for drug design due to their central role in numerous critical biological processes. nih.gov Modifications to the sugar moiety, such as the removal of hydroxyl groups seen in dideoxynucleosides like 2',3'-dideoxy-5-iodocytidine (B1583618), are a common strategy to create inhibitors of DNA polymerases and reverse transcriptases. ontosight.aibeilstein-journals.org
The absence of the 3'-hydroxyl group is a critical modification that leads to the termination of viral DNA replication. ontosight.ai This mechanism is the basis for the activity of many clinically important antiviral drugs. beilstein-journals.org Research has explored a wide array of such analogs, including those with modifications to the base and the sugar, in the quest for greater potency and selectivity. encyclopedia.pubresearchgate.netnih.gov 2',3'-Dideoxy-5-iodocytidine fits within this paradigm as a compound designed to interfere with nucleic acid replication. Its applications in research have included its use in gene sequencing and as a potential antibiotic, with particular effectiveness noted against Mycobacterium. glpbio.comchemsrc.commedchemexpress.com
Historical Trajectory of Halogenated Nucleosides in Biological Research
The incorporation of halogen atoms, such as iodine, fluorine, chlorine, and bromine, into nucleoside structures has been a fruitful strategy in drug discovery for decades. mdpi.com Halogenation can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule, often leading to enhanced biological activity. mdpi.com
One of the earliest and most well-known examples of a halogenated nucleoside is 5-fluorouracil (B62378) (though a nucleobase, its conversion to a nucleoside is key to its action), which has been a mainstay of cancer chemotherapy for many years. The introduction of fluorine, in particular, has been a common modification in drug design due to its similar size to a hydrogen atom but comparable electronegativity to a hydroxyl group. nih.gov This has been exploited in both sugar and base modifications. nih.gov
The use of iodine, as seen in 2',3'-dideoxy-5-iodocytidine, is also a well-established approach. Halogenated nucleobases are utilized to solve the X-ray crystal structures of nucleic acids. mdpi.com Beyond structural biology, iodinated nucleosides have been investigated for their therapeutic potential. For instance, research has shown that N4-p-iodobenzoyl-2',3'-dideoxy-5-fluorocytidine (a related compound) exhibited a significant increase in anti-HIV-1 potency compared to its non-halogenated parent compound. nih.gov The history of halogenated nucleosides demonstrates a continuous effort to refine the properties of these molecules to create more effective tools for biological research and medicine. mdpi.comacs.org
Research Findings and Properties
The primary mechanism of action for 2',3'-dideoxy-5-iodocytidine involves its incorporation into a growing DNA chain by a polymerase. ontosight.ai Once integrated, the absence of a 3'-hydroxyl group prevents the addition of the next nucleotide, leading to the termination of DNA synthesis. ontosight.ai This property has made it a subject of interest in antiviral research. ontosight.ai Studies have indicated its potential efficacy against various viruses by inhibiting their replication. ontosight.ai Furthermore, it has been identified as an antibiotic with notable activity against Mycobacterium species, including Mycobacterium tuberculosis and Mycobacterium bovis. glpbio.comchemsrc.com
Interactive Data Table: Chemical and Physical Properties of 2',3'-Dideoxy-5-iodocytidine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C9H11IN2O3 | ontosight.ai |
| Molecular Weight | 337.11 g/mol | nih.gov |
| CAS Number | 114748-57-1 | ontosight.ai |
| IUPAC Name | 4-amino-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one | nih.gov |
| Appearance | White to Off-white Solid |
| Solubility | Slightly soluble in Acetonitrile, DMSO, Methanol, and Water | |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-1-[5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12IN3O3/c10-6-3-13(9(15)12-8(6)11)7-2-1-5(4-14)16-7/h3,5,7,14H,1-2,4H2,(H2,11,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWJPSDPTPKJGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CO)N2C=C(C(=NC2=O)N)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12IN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30875804 | |
| Record name | DIDEOXYCYTIDINE5IODO | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30875804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization
Advanced Synthetic Routes for 2',3'-Dideoxy-5-iodocytidine (B1583618) and its Analogs
The creation of 2',3'-dideoxy-5-iodocytidine is not a trivial matter, typically requiring carefully planned multi-step synthetic pathways. evitachem.com These routes are designed to build the molecule by first establishing the dideoxyribose sugar scaffold and then introducing the correct base, or by modifying an existing nucleoside.
The synthesis of 2',3'-dideoxy-5-iodocytidine generally involves a sequence of organic reactions. evitachem.com A common and logical approach involves two main stages: first, the synthesis of the parent nucleoside, 2',3'-dideoxycytidine (ddC), followed by the specific iodination at the C5 position of the cytosine base.
The synthesis of ddC can itself be accomplished via several routes, often starting from the more readily available cytidine (B196190). acs.org One established method involves the deoxygenation of the 2' and 3' hydroxyl groups of a protected cytidine derivative. An improved protocol for transforming ribonucleosides into their 2',3'-dideoxy counterparts involves the radical deoxygenation of a 2',3'-bisxanthate derivative. mdpi.com This process uses environmentally friendlier and less toxic reagents than traditional methods. mdpi.com Once ddC is obtained, the final step is the regioselective introduction of an iodine atom at the 5-position of the pyrimidine (B1678525) ring. ontosight.ai
An alternative conceptual pathway involves the electrochemical activation of a 2-substituted furan, which is then coupled with the cytosine base. The resulting planar furyl nucleoside intermediate is subsequently hydrogenated in a cis-selective manner to yield the racemic β-2',3'-dideoxynucleoside, which can then be resolved. researchgate.net
| Stage | Description | Starting Material Example | Key Intermediate | Final Product of Stage |
|---|---|---|---|---|
| 1 | Deoxygenation of Ribonucleoside | Cytidine | Ribonucleoside 2',3'-bisxanthate | 2',3'-Dideoxycytidine (ddC) |
| 2 | Halogenation | 2',3'-Dideoxycytidine (ddC) | - | 2',3'-Dideoxy-5-iodocytidine |
The choice of reagents and catalysts is critical for the efficiency and selectivity of the synthesis, particularly in the iodination step.
For Iodination: Direct iodination of the C5 position of the cytosine ring requires an electrophilic iodine source. Common reagents include:
Iodine monochloride (ICl): A reactive reagent used for the direct iodination of cytidine. acs.org
N-Iodosuccinimide (NIS): A mild and effective reagent for iodinating pyrimidine nucleosides. The reaction mechanism involves the formation of intermediate quasiphosphonium salts which then undergo intramolecular nucleophilic transformation. biopolymers.org.ua
Elemental Iodine (I₂) with an Oxidant: The reactivity of elemental iodine can be significantly enhanced by an oxidant. Hydrogen peroxide (H₂O₂) is considered a "green" oxidant for this purpose as it forms water as a benign byproduct. chem-soc.si
For Deoxygenation and Functionalization:
Radical Deoxygenation Reagents: The conversion of ribonucleosides to 2',3'-dideoxynucleosides often employs radical-based deoxygenation. While tributyltin hydride (Bu₃SnH) has been traditionally used, safer and more environmentally friendly alternatives like tris(trimethylsilyl)silane (B43935) [(Me₃Si)₃SiH] are now preferred. mdpi.com These are used in conjunction with radical initiators such as 1,1′-azobis(cyclohexanecarbonitrile) (ACHN), which is a safer alternative to the potentially explosive AIBN. mdpi.com
Phosphorus Reagents: Methyltriphenoxyphosphonium iodide has been used to convert a hydroxyl group into an iodide, for instance in the synthesis of 5'-iodo derivatives from their 5'-hydroxy precursors. oup.com
| Reagent/System | Role | Reaction Step |
|---|---|---|
| Iodine Monochloride (ICl) | Electrophilic iodinating agent | C5-Iodination |
| N-Iodosuccinimide (NIS) | Electrophilic iodinating agent | C5-Iodination |
| (Me₃Si)₃SiH / ACHN | Radical reduction system | 2',3'-Deoxygenation |
| Methyltriphenoxyphosphonium iodide | Iodinating agent for hydroxyl groups | Functionalization (e.g., 5'-iodination) |
Achieving the correct stereochemistry is paramount in nucleoside synthesis, as biological activity is highly dependent on the molecule's three-dimensional structure. For 2',3'-dideoxy-5-iodocytidine, the desired configuration is typically the β-anomer, where the cytosine base is on the same side of the sugar ring as the 5'-hydroxymethyl group.
Key strategies include:
Stereoselective Glycosylation: This "convergent" method involves synthesizing a derivatized sugar moiety and a modified base separately before coupling them. The stereochemical outcome of the glycosylation can be controlled by using a directing group at the C2' position of the sugar. google.com For dideoxynucleosides lacking a C2' substituent, other methods are needed. One such method involves the synchronous addition of a stereoselecting aryl sulfenyl moiety and the pyrimidine base to a dihydrofuran derivative in the presence of a Lewis acid. google.com
Additive-Controlled Iodocyclization: A recently developed method allows for the selective synthesis of either α- or β-nucleosides through an additive-controlled stereodivergent iodocyclization. The use of sodium iodide (NaI) as an additive favors the formation of β-nucleosides with high stereoselectivity. researchgate.net
Enzymatic Resolution: When a synthesis results in a racemic mixture (an equal mix of D- and L-enantiomers), enzymes can be used to selectively react with one enantiomer, allowing for the separation of the desired D-isomer from the L-isomer. researchgate.net
Chemical Modifications of the Cytosine Base at the C5 Position
The C5 position of the cytosine ring is a versatile site for chemical modification, allowing for the synthesis of a wide array of analogs. fiu.edu While this article focuses on the 5-iodo derivative, this position can be functionalized with various other groups to modulate the compound's properties.
Modifications at this position can include:
Halogens: Besides iodine, other halogens like bromine, chlorine, and fluorine can be introduced.
Alkyl and Alkenyl Groups: Small alkyl or alkenyl chains can be attached.
Aryl Groups: Palladium-catalyzed cross-coupling reactions are used to introduce aryl groups, leading to 5-aryl pyrimidine nucleosides. fiu.edu
These modifications can significantly impact the molecule's size, electronic properties, and ability to interact with biological targets.
Modifications to the Dideoxyribose Sugar Moiety
The dideoxyribose sugar is another key target for chemical modification. Altering the sugar can influence the nucleoside's conformation, stability, and interaction with viral enzymes.
A particularly significant modification is the introduction of an azido (B1232118) (-N₃) group, most commonly at the 3' position, to create compounds like 3'-azido-2',3'-dideoxycytidine. The synthesis of 3'-azido pyrimidine nucleoside analogs has been a key strategy in the development of antiretroviral agents. nih.gov
The synthesis often involves converting the 3'-hydroxyl group of a protected 2'-deoxynucleoside into a good leaving group (e.g., a tosylate or mesylate), which is then displaced by an azide (B81097) nucleophile, typically sodium azide (NaN₃). oup.com In another approach, the stereo- and regioselective addition of iodine azide to a 4'-unsaturated nucleoside precursor has been used as a key step in the synthesis of 4'-azido analogues. researchgate.net The small size of the azido group allows it to be well-tolerated by many viral polymerases, leading to its incorporation into the growing viral DNA chain and subsequent termination of replication.
Anhydro Analogues
Anhydro nucleosides are characterized by the formation of an additional covalent bond within the nucleoside structure, typically between the sugar moiety and the heterocyclic base or within the sugar ring itself. The synthesis of anhydro analogues of 2',3'-dideoxy-5-iodocytidine generally involves intramolecular cyclization reactions. These reactions are often facilitated by the introduction of good leaving groups at specific positions on the sugar ring.
While a direct synthetic route for 2',3'-anhydro-2',3'-dideoxy-5-iodocytidine is not extensively detailed in the literature, the synthesis of analogous compounds provides a clear framework. For instance, the synthesis of 2,3'-anhydro-1-(2-fluoro-2-deoxy-5-O-trityl-beta-D-lyxofuranosyl)thymine was achieved in three steps from 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)thymine (FMAU). nih.gov This process typically involves the protection of the 5'-hydroxyl group, activation of the 3'-hydroxyl group (or introduction of a good leaving group), and subsequent base-catalyzed cyclization. A similar strategy could be envisioned for the 5-iodocytidine (B14750) derivative, starting from an appropriately substituted 2',3'-dideoxy-5-iodocytidine precursor.
Another relevant example is the reaction of O2,3'-anhydro-5'-O-trityl-2'-deoxycytidine with lithium azide, which leads to the formation of a 2-deoxy-a-D-threo-pentofuranosyl azide. nih.gov This demonstrates the reactivity of the anhydro ring and its utility as a synthetic intermediate for introducing other functional groups.
Furthermore, 2,5'-anhydro analogues of various nucleosides, including 3'-azido-2',3'-dideoxy-5-iodouridine, have been synthesized. nih.gov The formation of these 2,5'-anhydro derivatives highlights another possibility for intramolecular cyclization, connecting the C2 position of the pyrimidine base to the C5' of the sugar.
The general synthetic approach for a 2,2'- or O,2'-anhydro-5-iodocytidine derivative would likely involve the following key steps:
Protection of the 5'-hydroxyl and N4-amino groups of 2'-deoxy-5-iodocytidine.
Introduction of a good leaving group (e.g., a sulfonate ester) at the 2'-position of the sugar.
Base-induced intramolecular cyclization to form the anhydro linkage.
| Starting Material | Key Transformation | Resulting Analogue Type | Relevant Finding |
| 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)thymine (FMAU) | Three-step conversion | 2,3'-Anhydro-1-(2-fluoro-2-deoxy-5-O-trityl-beta-D-lyxofuranosyl)thymine | Demonstrates a pathway for 2,3'-anhydro ring formation. nih.gov |
| O2,3'-anhydro-5'-O-trityl-2'-deoxycytidine | Reaction with lithium azide | 2-Deoxy-a-D-threo-pentofuranosyl azide | Shows the utility of anhydro nucleosides as synthetic intermediates. nih.gov |
| 3'-azido-2',3'-dideoxy-5-iodouridine | Intramolecular cyclization | 2,5'-Anhydro-3'-azido-2',3'-dideoxy-5-iodouridine | Provides a method for forming a different type of anhydro linkage. nih.gov |
Thio Analogues and Their Synthesis
Thio analogues of nucleosides, where a sulfur atom replaces an oxygen atom in the sugar ring or in a hydroxyl group, are of significant interest due to their potential for enhanced metabolic stability and altered biological activity. The synthesis of thio analogs of 2',3'-dideoxy-5-iodocytidine can be approached by introducing sulfur at various positions, most commonly at the 3' or 4' position of the furanose ring.
The synthesis of N4-benzoyl-5'-O-dimethoxytrityl-2',3'-dideoxy-3'-thiocytidine has been successfully described. nih.gov This procedure provides a direct method for creating a 3'-thio derivative. The key steps in such a synthesis would involve:
Protection of the N4-amino and 5'-hydroxyl groups of the starting cytidine nucleoside.
Stereospecific introduction of a thiol group at the 3'-position, often via nucleophilic substitution with a sulfur nucleophile.
Deprotection to yield the final 3'-thio-2',3'-dideoxycytidine analogue. This methodology could be adapted for the 5-iodo substituted version.
The incorporation of sulfur into the sugar ring itself to create a 4'-thionucleoside is another important modification. The synthesis of 2',3'-dideoxy-4'-C-hydroxymethyl-4'-thiocytidine has been achieved. clockss.org This synthesis involved N-glycosylation of a silylated pyrimidine base with a pre-formed 4'-thiofuranose derivative. clockss.org A similar strategy could be employed to synthesize 2',3'-dideoxy-5-iodo-4'-thiocytidine.
A general review of thionucleoside synthesis highlights various strategies, including the ring opening of thiiranes and Pummerer-type glycosylations, which could be applicable to the synthesis of the target compound's thio analogues. ucc.ieacs.org
| Analogue Type | Synthetic Precursor/Method | Key Research Finding |
| 3'-Thiocytidine derivative | N4-benzoyl-5'-O-dimethoxytrityl-2',3'-dideoxycytidine | Successful synthesis of a 3'-thio-dideoxycytidine phosphoramidite. nih.gov |
| 4'-Thiocytidine derivative | N-glycosylation with a 4'-thiofuranose | Synthesis of 2',3'-dideoxy-4'-C-hydroxymethyl-4'-thiocytidine was achieved. clockss.org |
| General Thionucleosides | Various, including thiirane (B1199164) ring-opening | Multiple synthetic routes are available for creating thionucleosides. ucc.ieacs.org |
Molecular and Biochemical Mechanisms of Action
Intracellular Metabolism and Phosphorylation Cascades
For 2',3'-dideoxy-5-iodocytidine (B1583618) to become pharmacologically active, it must first undergo a series of metabolic steps within the cell, culminating in the formation of its triphosphate derivative. This process is initiated by the uptake of the nucleoside analog into the cell, followed by sequential phosphorylation events catalyzed by host cell kinases.
Enzymatic Conversion to Triphosphate Derivatives by Cellular Kinases
The conversion of 2',3'-dideoxy-5-iodocytidine to its active triphosphate form is a critical prerequisite for its therapeutic activity. This multi-step process is carried out by a series of host cellular kinases. The initial and often rate-limiting step is the phosphorylation of the 5'-hydroxyl group of the dideoxynucleoside to form the 5'-monophosphate. This reaction is typically catalyzed by deoxycytidine kinase (dCK) for cytidine (B196190) analogs. nih.govt3db.ca
Competitive Inhibition of Natural Nucleotide Substrates
Once converted to its triphosphate form, 2',3'-dideoxy-5-iodocytidine triphosphate (ddITP) acts as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), for binding to the active site of DNA polymerases. wikipedia.org The structural similarity between ddITP and dCTP allows the analog to be recognized by the polymerase. However, key structural differences, particularly the absence of a 3'-hydroxyl group on the sugar moiety of ddITP, are central to its mechanism of action.
Competitive inhibition occurs when the inhibitor and the natural substrate compete for the same binding site on the enzyme. wikipedia.org The degree of inhibition is dependent on the relative concentrations of the inhibitor and the substrate, as well as their respective affinities for the enzyme. By competing with dCTP, ddITP can effectively reduce the rate of DNA synthesis.
Interactions with Nucleic Acid Polymerases
The primary targets of 2',3'-dideoxy-5-iodocytidine triphosphate are nucleic acid polymerases, the enzymes responsible for synthesizing DNA. The interaction of the triphosphate analog with these enzymes leads to the inhibition of DNA replication through a well-defined mechanism of chain termination.
Mechanisms of Reverse Transcriptase Inhibition (Contextual to Dideoxynucleosides)
In the context of retroviruses like HIV, the viral enzyme reverse transcriptase (RT) is a key target for dideoxynucleoside analogs. wikipedia.org Reverse transcriptase is a DNA polymerase that synthesizes a DNA copy of the viral RNA genome. The triphosphate forms of dideoxynucleosides are potent inhibitors of this enzyme. nih.govnih.gov
The inhibition of reverse transcriptase by dideoxynucleoside triphosphates is a competitive process with respect to the natural deoxynucleoside triphosphates. nih.gov The viral enzyme incorporates the analog into the growing viral DNA chain. This incorporation is often more efficient for viral reverse transcriptases than for host cell DNA polymerases, providing a degree of selectivity. nih.gov The inhibitory potential of different dideoxynucleoside analogs can vary, with modifications to the ribose moiety influencing their binding affinity (Ki) to the enzyme. nih.gov
Elucidation of DNA Chain Termination Mechanisms
The central mechanism by which 2',3'-dideoxy-5-iodocytidine and other dideoxynucleosides inhibit DNA synthesis is through DNA chain termination. nih.govuni-regensburg.debiosyn.comresearchgate.net DNA polymerases catalyze the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA chain and the 5'-phosphate of the incoming deoxynucleoside triphosphate.
Because 2',3'-dideoxy-5-iodocytidine lacks a hydroxyl group at the 3' position of its sugar ring, once its triphosphate derivative is incorporated into the DNA chain, the subsequent addition of the next nucleotide is impossible. uni-regensburg.debiosyn.com This results in the premature termination of DNA elongation, leading to the production of incomplete and non-functional DNA strands. This principle of chain termination is not only fundamental to the therapeutic action of these compounds but also forms the basis of the Sanger method of DNA sequencing. nih.govuni-regensburg.deresearchgate.net
Differential Effects on Host and Viral DNA Polymerases
The therapeutic utility of dideoxynucleoside analogs as antiviral agents relies on their selective inhibition of viral polymerases over host cell DNA polymerases. nih.gov This selectivity is crucial in minimizing toxicity to the host. While the triphosphate forms of these analogs can be recognized by both viral and host polymerases, there are often significant differences in their incorporation efficiencies.
For instance, HIV-1 reverse transcriptase has been shown to incorporate certain dideoxynucleoside analogs more efficiently than human mitochondrial DNA polymerase γ (gamma). nih.gov DNA polymerase γ is responsible for the replication of mitochondrial DNA, and its inhibition is a known cause of drug-induced toxicity. The differential affinity and incorporation rates of 2',3'-dideoxy-5-iodocytidine triphosphate between viral reverse transcriptase and host DNA polymerases, such as polymerases α, β, and γ, would be a key determinant of its therapeutic index. nih.govnih.gov Studies with related compounds have demonstrated that even subtle structural differences can significantly impact this selectivity. nih.gov
| Compound/Analog | Target Enzyme | Inhibition Constant (Ki) | Reference |
| 3'-Azido-2',3'-dideoxythymidine 5'-triphosphate (AZTTP) | Rauscher murine leukemia virus reverse transcriptase | 1.8 µM | nih.gov |
| 2',3'-Dideoxythymidine 5'-triphosphate (ddTTP) | Rauscher murine leukemia virus reverse transcriptase | 9.3 µM | nih.gov |
| 2'-Deoxyxylofuranosylthymine 5'-triphosphate (dXTP) | Rauscher murine leukemia virus reverse transcriptase | 16.3 µM | nih.gov |
Table 1: Comparative Inhibition of Reverse Transcriptase by Dideoxynucleoside Analogs. This table presents the inhibition constants (Ki) for various dideoxythymidine analogs against Rauscher murine leukemia virus reverse transcriptase, illustrating the impact of modifications at the 3' position on inhibitory potency.
| Polymerase | Function | Susceptibility to Dideoxynucleoside Analogs |
| Viral Reverse Transcriptase | RNA-dependent DNA synthesis | High |
| Host DNA Polymerase α | Nuclear DNA replication (leading/lagging strand synthesis) | Moderate to Low |
| Host DNA Polymerase β | DNA repair | Moderate to Low |
| Host DNA Polymerase γ | Mitochondrial DNA replication | Moderate to High (potential for toxicity) |
Table 2: General Susceptibility of Different DNA Polymerases to Dideoxynucleoside Analogs. This table provides a generalized overview of the differential effects of dideoxynucleoside triphosphates on various viral and host DNA polymerases. The specific susceptibility can vary depending on the particular dideoxynucleoside analog.
DNA Incorporation and Subsequent Cellular Perturbations
The primary mechanism by which 2',3'-dideoxynucleosides exert their biological effects is through their incorporation into nascent DNA strands during replication. This event leads to significant disruptions in cellular processes, primarily by halting DNA elongation and triggering DNA damage response pathways.
Analysis of Direct DNA Integration
For a nucleoside analog like 2',3'-dideoxy-5-iodocytidine to be incorporated into DNA, it must first be phosphorylated to its triphosphate form by cellular kinases. This process converts the inactive nucleoside into an active nucleotide analog that can be recognized by DNA polymerases.
The fundamental principle behind the action of 2',3'-dideoxynucleosides is their function as chain terminators of DNA synthesis. nih.gov Lacking a hydroxyl group at the 3' position of the deoxyribose sugar, the incorporation of a 2',3'-dideoxynucleotide monophosphate into a growing DNA chain prevents the formation of a phosphodiester bond with the subsequent incoming deoxynucleotide triphosphate. nih.gov This effectively halts the elongation of the DNA strand.
Table 1: General Substrate Activity of Dideoxynucleoside Triphosphates with Cellular DNA Polymerases
| DNA Polymerase | General Function | Potential for Dideoxynucleoside Incorporation |
| DNA Polymerase α (alpha) | Initiation of DNA replication | Can incorporate dideoxynucleosides, leading to chain termination during the initiation of Okazaki fragments. |
| DNA Polymerase β (beta) | Base excision repair | Known to incorporate various nucleotide analogs, suggesting it could incorporate 2',3'-dideoxy-5-iodocytidine triphosphate during DNA repair processes. |
| DNA Polymerase γ (gamma) | Mitochondrial DNA replication | A known target for many nucleoside analogs, and its inhibition by dideoxynucleosides can lead to mitochondrial toxicity. |
| DNA Polymerase δ (delta) & ε (epsilon) | Elongation of leading and lagging strands | While generally more selective, under certain conditions, they may also incorporate dideoxynucleoside analogs, causing a stall in replicative DNA synthesis. |
This table is based on the known behavior of 2',3'-dideoxynucleoside analogs in general and is predictive for 2',3'-dideoxy-5-iodocytidine. Specific kinetic data for the 5-iodo derivative are not available.
Investigation of DNA Damage Signaling Pathways Induced by Incorporation
The incorporation of a chain-terminating nucleotide analog into the genome represents a significant form of DNA damage. The resulting stalled replication forks and single-stranded DNA gaps are potent activators of the cell's DNA damage response (DDR) network. This intricate signaling cascade is orchestrated by key sensor kinases, primarily Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR).
Upon the incorporation of 2',3'-dideoxy-5-iodocytidine and subsequent chain termination, the cellular machinery would likely recognize the resulting DNA lesions, leading to the activation of these critical signaling pathways.
ATR-Chk1 Pathway: Stalled replication forks, a direct consequence of chain termination, are primarily sensed by the ATR kinase. ATR, in turn, phosphorylates and activates its downstream effector, Checkpoint Kinase 1 (Chk1). Activated Chk1 plays a crucial role in halting the cell cycle to prevent the propagation of damaged DNA. It achieves this by targeting key cell cycle regulators, such as the Cdc25 family of phosphatases, leading to their inactivation and subsequent cell cycle arrest, typically at the S and G2/M phases.
ATM-Chk2 Pathway: While ATR is the primary sensor for replication stress, the presence of DNA strand breaks resulting from the processing of stalled forks can lead to the activation of the ATM kinase. ATM then phosphorylates and activates Checkpoint Kinase 2 (Chk2). Activated Chk2 has a range of downstream targets, including the tumor suppressor p53. Phosphorylation of p53 by Chk2 can lead to its stabilization and activation, promoting the transcription of genes involved in cell cycle arrest, apoptosis, and DNA repair.
The cellular response to the DNA damage induced by the incorporation of 2',3'-dideoxy-5-iodocytidine would therefore be a complex interplay between these signaling cascades, ultimately determining the fate of the cell, which could range from cell cycle arrest to allow for DNA repair, to the induction of apoptosis if the damage is deemed irreparable.
Table 2: Key Proteins in the DNA Damage Response to Chain Termination
| Protein | Role in DNA Damage Response | Likely Response to 2',3'-dideoxy-5-iodocytidine Incorporation |
| ATR (Ataxia Telangiectasia and Rad3-related) | Primary sensor of stalled replication forks and single-stranded DNA. | Activated in response to replication forks stalled by the incorporated chain terminator. |
| ATM (Ataxia Telangiectasia Mutated) | Primary sensor of double-strand DNA breaks. | May be activated by DNA breaks formed during the processing of stalled replication forks. |
| Chk1 (Checkpoint Kinase 1) | Key downstream effector of ATR. | Phosphorylated and activated by ATR, leading to S and G2/M phase cell cycle arrest. |
| Chk2 (Checkpoint Kinase 2) | Key downstream effector of ATM. | Phosphorylated and activated by ATM, contributing to cell cycle arrest and potentially apoptosis through p53 activation. |
| p53 | Tumor suppressor protein that regulates cell cycle and apoptosis. | Can be stabilized and activated by Chk2, leading to the transcription of genes that halt the cell cycle or initiate apoptosis. |
This table outlines the generally accepted roles of these proteins in the DNA damage response and their predicted activation following the incorporation of a chain-terminating nucleoside analog like 2',3'-dideoxy-5-iodocytidine.
Preclinical Biological Activities in Research Models
Antimicrobial Research Applications
The exploration of nucleoside analogs as antimicrobial agents has been an active area of research, particularly for intracellular pathogens that are difficult to treat with conventional antibiotics.
While direct in vitro studies on the efficacy of 2',3'-dideoxy-5-iodocytidine (B1583618) against Mycobacterium species are not extensively documented in publicly available literature, the broader class of 5-substituted pyrimidine (B1678525) nucleosides has been investigated for antimycobacterial properties. Research has shown that certain 5-substituted 2'-deoxyuridine (B118206) derivatives can inhibit the growth of Mycobacterium avium. nih.gov The nature of the substituent at the C-5 position of the pyrimidine ring has been noted as a significant determinant of the anti-mycobacterial activity. nih.gov For instance, some pyrimidine analogs have demonstrated dose-dependent inhibition of M. tuberculosis growth. mdpi.com However, without specific experimental data for 2',3'-dideoxy-5-iodocytidine, its potential efficacy against Mycobacterium species remains speculative and an area for future investigation.
Antiviral Research Applications
The primary focus of preclinical research on 2',3'-dideoxy-5-iodocytidine and its analogs has been in the field of virology, particularly in the context of retroviruses.
As a dideoxynucleoside analog, 2',3'-dideoxy-5-iodocytidine is structurally related to established nucleoside reverse transcriptase inhibitors (NRTIs). The mechanism of action of NRTIs involves their intracellular conversion to the active triphosphate form. This triphosphate analog then competes with the natural deoxynucleotide triphosphate for incorporation into the growing viral DNA chain by the viral reverse transcriptase (RT). The absence of a 3'-hydroxyl group on the sugar moiety of the dideoxynucleoside prevents the formation of the next phosphodiester bond, leading to premature chain termination of the proviral DNA and thus inhibiting viral replication.
The parent compound, 2',3'-dideoxycytidine (ddC), is a known inhibitor of HIV-1 RT. Enzymatic studies with mutant HIV-1 RT that confers resistance to multiple 2',3'-dideoxynucleosides have shown varying degrees of sensitivity to the triphosphate forms of different analogs. For instance, certain mutant RTs display insensitivity to ddCTP, the active form of ddC. nih.gov The introduction of a halogen at the 5-position of the pyrimidine ring can influence the antiviral potency and selectivity of dideoxynucleoside analogs.
The antiviral spectrum of halogenated nucleosides extends beyond retroviruses. For instance, 5-iodo-2'-deoxyuridine is a known antiviral agent. nih.gov Various 5-substituted 2'-deoxycytidines, including 5-iodo-dCyd, have demonstrated selective inhibition of herpes simplex virus (HSV) replication. nih.gov Specifically, (E)-5-(2-halogenovinyl) derivatives of 2'-deoxycytidine (B1670253) have been identified as potent and selective inhibitors of HSV type 1. nih.gov The antiviral activity of these compounds is often dependent on their phosphorylation by viral or cellular kinases. The broad-spectrum antiviral potential of nucleoside analogs is a significant area of research, with some compounds showing activity against a wide range of both DNA and RNA viruses. mdpi.com This broad activity is often attributed to the targeting of conserved viral enzymes like polymerases or through mechanisms such as the inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH), which is crucial for DNA and RNA synthesis. mdpi.com
A critical aspect of the preclinical evaluation of antiviral nucleoside analogs is their cellular selectivity, which is the ability to inhibit viral replication at concentrations that are not toxic to the host cell. For 5-substituted 2'-deoxycytidine analogs, it has been observed that they are generally less cytotoxic to host cells compared to their corresponding 2'-deoxyuridine counterparts. nih.gov The selectivity of these compounds is often quantified by the selectivity index (SI), which is the ratio of the cytotoxic concentration to the effective antiviral concentration. The antiviral potency of dideoxynucleoside analogs can be influenced by modifications at the 5-position of the pyrimidine ring. For example, some halogenated diarylpyridinamine (DAPA) analogues have shown low-nanomolar antiviral potency against wild-type and drug-resistant HIV-1 strains. duke.edu
| Analog Class | Observed Activity | Key Findings |
| 5-Substituted 2'-Deoxycytidines | Selective inhibition of Herpes Simplex Virus (HSV) replication. nih.gov | Less cytotoxic to host cells compared to corresponding 2'-deoxyuridines. nih.gov |
| Halogenated Diarylpyridinamines | Low-nanomolar antiviral potency against wild-type and drug-resistant HIV-1. duke.edu | Certain analogs exhibit favorable metabolic stability and lipophilicity. duke.edu |
Anticancer Research Applications
The structural similarity of nucleoside analogs to endogenous nucleosides allows them to interfere with cellular processes beyond viral replication, including the uncontrolled proliferation characteristic of cancer cells. While direct preclinical studies on the anticancer activity of 2',3'-dideoxy-5-iodocytidine are limited, the potential of related compounds has been explored.
Radiosensitization in Cell Lines (Contextual to Halogenated Nucleosides)
The therapeutic potential of halogenated nucleosides as radiosensitizing agents has been a subject of extensive research. These compounds, when incorporated into the DNA of cancer cells, can enhance the cell-killing effects of ionizing radiation. The underlying mechanism is believed to involve the creation of DNA damage that is more difficult for the cell to repair. Upon irradiation, the halogenated bases can act as a focal point for radiation-induced damage, leading to events such as the formation of uracil-5-yl radicals and subsequent DNA strand breaks. nih.gov This process ultimately sensitizes the tumor cells to radiation therapy. nih.govmdpi.com The radiosensitization effect is generally attributed to two main components: an increase in the initial induction of DNA damage per gray of radiation and an inhibition of the subsequent repair of that damage. nih.gov
While direct studies on 2',3'-dideoxy-5-iodocytidine are limited, the radiosensitizing properties of the structurally related compound, zalcitabine (B1682364) (2',3'-dideoxycytidine or ddC), have been investigated in human cancer cell lines. In one study, the potential of ddC to modify the response to ionizing radiation was tested in WiDr (colon cancer) and MCF-7 (breast cancer) cell lines. nih.gov The cells were pre-exposed to ddC before being irradiated. A significant reduction in the surviving fraction and viability was observed for WiDr cells irradiated after being exposed to 10 µM of ddC for 18, 48, and 72 hours. nih.gov For the MCF-7 cell line, ddC also induced a significant modification of the radiation dose response, although the effect was less pronounced than in the WiDr cells. nih.gov
Cell cycle analysis in the WiDr cell line revealed an accumulation of cells in the S-phase after 48 and 72 hours of treatment with 10 µM ddC, suggesting that the radiosensitizing effect may be linked to cell cycle perturbations. nih.gov The degree of radiosensitization was found to be cell-line dependent, with the more radioresistant cell line (WiDr) showing a more significant sensitization. nih.gov
| Cell Line | Drug Concentration (µM) | Pre-incubation Time (hours) | Outcome |
| WiDr (Colon) | 10 | 18, 48, 72 | Significant reduction in surviving fraction and viability |
| 1, 5 | 72 | Significant radiosensitizing effect | |
| MCF-7 (Breast) | 10 | 24, 48 | Significant modification of dose response (less pronounced) |
Table 1: Radiosensitizing Effects of Zalcitabine (ddC) in Human Cancer Cell Lines. Data sourced from a study on the potential of zalcitabine to act as an ionizing radiation response modifier. nih.gov
Exploration of Antineoplastic Activities in Cancer Cell Models (Contextual to Nucleoside Analogs)
Nucleoside analogs represent one of the earliest and most established classes of chemotherapeutic agents. nih.govresearchgate.net These compounds function as antimetabolites by mimicking naturally occurring nucleosides. nih.gov Their mechanism of action involves several key steps: cellular uptake, intracellular phosphorylation to their active triphosphate forms, and subsequent interference with nucleic acid synthesis and function. nih.govaacrjournals.org By competing with physiological nucleosides, these analogs can be incorporated into DNA and RNA, leading to the termination of chain elongation, or they can inhibit essential enzymes involved in nucleotide metabolism, such as DNA polymerases and ribonucleotide reductase. nih.govtandfonline.com This disruption of critical cellular processes ultimately induces cytotoxicity and programmed cell death (apoptosis) in rapidly proliferating cancer cells. nih.gov
The efficacy of nucleoside analogs can be limited by several factors, including inefficient phosphorylation into their active forms and the development of drug resistance. nih.govnih.gov Resistance mechanisms in cancer cells can involve reduced activity of activating enzymes like deoxycytidine kinase or decreased expression of nucleoside transporters, which would limit the drug's incorporation into the cell's DNA. nih.gov
The antineoplastic activity of nucleoside analogs is often evaluated in vitro by determining their half-maximal inhibitory concentration (IC₅₀) across a panel of cancer cell lines. For instance, the cytidine (B196190) analog 5-aza-2'-deoxycytidine has shown a wide range of IC₅₀ values, indicating varying sensitivity among different cancer cell types. nih.gov This variability can be attributed to the unique molecular characteristics of each cell line. nih.gov
Structure Activity Relationship Sar Studies
Influence of the 5-Iodo Substitution on Biological Efficacy
The introduction of an iodine atom at the 5-position of the pyrimidine (B1678525) ring is a significant modification that profoundly impacts the biological profile of 2',3'-dideoxycytidine. This substitution influences the molecule's efficacy through a combination of steric and electronic effects, which in turn affect its interaction with target enzymes and its conformational preferences.
The substitution at the C(5) position of the pyrimidine ring is a well-explored strategy in the design of nucleoside analogs. The nature of the substituent at this position can modulate interactions with target enzymes, such as viral polymerases or cellular kinases. The iodine atom, being the largest and most polarizable of the halogens, introduces significant steric bulk at the 5-position. This steric hindrance can be a critical determinant in enzyme-substrate recognition. nih.govrsc.org For some enzymes, a bulky substituent at this position may be excluded from the active site, leading to reduced or abolished activity. rsc.org Conversely, the increased size may enhance binding in other cases by promoting favorable hydrophobic or van der Waals interactions within a suitable binding pocket.
From an electronic standpoint, halogens are electronegative atoms that alter the electron distribution of the pyrimidine ring. The electronic effects of halogen substituents can modulate the compound's interaction with biological targets, potentially improving binding affinity and selectivity. While iodine is less electronegative than fluorine or chlorine, its high polarizability can be a dominant factor in molecular interactions. This property can enhance π–π stacking interactions with aromatic amino acid residues, such as tyrosine, in the active site of an enzyme. rsc.org These electronic modifications can influence the pKa of the nucleobase and the hydrogen bonding patterns, which are crucial for correct base pairing during nucleic acid synthesis.
The biological activity of nucleoside analogs is intrinsically linked to the conformation of the furanose (sugar) ring. The sugar moiety in nucleosides exists in a dynamic equilibrium between two major puckered conformations: C3'-endo (North) and C2'-endo (South). The preference for a specific conformation is critical for recognition and processing by viral and cellular enzymes. nih.govcellmolbiol.org For instance, many viral reverse transcriptases, including that of HIV-1, preferentially bind and incorporate nucleotides that adopt a North conformation. nih.govasm.orgasm.org
The introduction of substituents on either the sugar or the base can shift this conformational equilibrium. Electronegative or bulky substituents can influence the sugar pucker. nih.govnih.gov In the case of 5-iodo-2',3'-dideoxycytidine, the large iodine atom at the 5-position can influence the orientation of the base relative to the sugar (the glycosidic bond torsion angle, χ), which in turn can affect the preferred sugar pucker. While detailed conformational analysis of 5-iodo-2',3'-dideoxycytidine itself is not extensively documented in the provided context, studies on related fluorinated and substituted nucleosides show that such modifications are pivotal. nih.gov An analog that is conformationally biased towards the North pucker favored by a target viral polymerase is likely to be a more efficient substrate and, consequently, a more potent inhibitor. cellmolbiol.orgasm.org The interplay between the steric and electronic properties of the 5-iodo group and the resulting conformational preference of the sugar ring is therefore a key aspect of its biological activity.
Significance of the 2',3'-Dideoxy Moiety for Enzymatic Recognition and Substrate Mimicry
The defining feature of the 2',3'-dideoxynucleoside class, including 5-iodo-2',3'-dideoxycytidine, is the absence of hydroxyl groups at both the 2' and 3' positions of the sugar ring. The lack of the 3'-hydroxyl group is of paramount importance for their mechanism of action. DNA polymerases catalyze the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA chain and the 5'-triphosphate of an incoming deoxynucleoside triphosphate (dNTP). nih.gov
2',3'-dideoxynucleoside analogs, after intracellular conversion to their 5'-triphosphate form, act as molecular mimics of natural dNTPs. nih.gov They are recognized by DNA polymerases and incorporated into the nascent DNA strand. nih.govoup.com However, once incorporated, the absence of the 3'-hydroxyl group makes further elongation of the DNA chain impossible. acs.orgscispace.com This event results in the termination of DNA synthesis, which is the basis for their use as antiviral agents, particularly against retroviruses that rely on reverse transcriptase for replication. nih.govdeepdyve.com The ability of the enzyme to recognize and incorporate these analogs is a testament to their effective substrate mimicry, while their inability to support further chain growth defines their function as potent chain terminators.
Impact of Modifications at the 5'-Hydroxyl Position
The 5'-hydroxyl group of a nucleoside analog is a critical site for its biological activation. For a nucleoside analog to exert its therapeutic effect, it must first be phosphorylated by cellular or viral kinases to its 5'-monophosphate, then subsequently to its diphosphate (B83284) and active 5'-triphosphate form. This phosphorylation is essential for the analog to be recognized as a substrate by DNA polymerases. nih.gov
Structure-activity relationship studies have consistently shown that modifications at the 5'-hydroxyl position are generally detrimental to biological activity. nih.govnih.gov For example, replacing the 5'-hydroxyl group or modifying it in such a way that it cannot be phosphorylated typically leads to a significant reduction or complete loss of antiviral potency. This is because the initial phosphorylation step is blocked, preventing the formation of the active triphosphate species. Research on various nucleoside analogs, including thymidine (B127349) analogs, has demonstrated that 5'-amino or 5'-azido substitutions possess antiviral activity, but this often relies on specific metabolic pathways for activation. nih.gov In general, maintaining a free 5'-hydroxyl group is a crucial requirement for the effective phosphorylation and subsequent bioactivity of most nucleoside analogs.
Comparative SAR with Other Halogenated and Dideoxy Nucleoside Analogs
The biological activity of 2',3'-dideoxycytidine analogs can be significantly modulated by substitution at the 5-position of the pyrimidine ring. Comparing 5-iodo-2',3'-dideoxycytidine with other halogenated and non-halogenated dideoxy nucleosides provides valuable insights into structure-activity relationships. Halogenation has been a common strategy to enhance the activity of nucleoside analogs. nih.gov
Studies have shown that introducing a fluorine atom at the 5-position can enhance antiviral activity. For example, 2′,3′-dideoxy-5-fluorocytidine and its thiacytidine counterpart, Emtricitabine, are potent antiviral agents. nih.govmdpi.com The introduction of a 5-fluoro group can make the triphosphate form a better substrate for enzymes like HIV-1 reverse transcriptase. nih.gov In contrast, substitutions with larger halogens like bromine and iodine can have variable effects. For instance, in a series of 5-halo-2'-deoxyuridines, the iodo derivative (IdU) showed potent antiviral activity against certain viruses, with its activity being dependent on phosphorylation by viral thymidine kinase. nih.gov
Comparative studies on 2',3'-dideoxypurine nucleosides revealed a trend in activity where potency decreased with increasing halogen size: 6-fluoro > 6-chloro > 6-bromo > 6-iodo. pnas.org While this is for a different nucleobase, it highlights that the size and electronic nature of the halogen are critical. In pyrimidine nucleosides, 3'-fluoro-2',3'-dideoxy-5-chlorouridine was found to be a potent and selective anti-HIV agent. deepdyve.com The relative efficacy of these compounds often depends on a delicate balance between efficient phosphorylation by cellular kinases and effective incorporation and chain termination by the target viral polymerase.
The following interactive table summarizes the comparative findings for various dideoxy nucleoside analogs, highlighting the effect of different substitutions on their biological activity.
researchgate.net| Compound | Key Structural Feature | Reported Biological Activity / Finding | Reference |
|---|---|---|---|
| 2',3'-Dideoxycytidine (ddC) | Unsubstituted dideoxycytidine | Potent inhibitor of HIV replication. | |
| 3'-Azido-3'-deoxythymidine (AZT) | 3'-azido substitution | Potent and selective anti-HIV-1 agent. |
*ddP refers to 2',3'-dideoxypurine.
Applications in Advanced Research Methodologies
Elucidation of DNA and Protein-DNA Complex Structures
The determination of the three-dimensional structures of DNA and protein-DNA complexes is fundamental to understanding biological processes. 2',3'-Dideoxy-5-iodocytidine (B1583618) provides a powerful tool for these structural studies through its application in X-ray crystallography and UV-crosslinking experiments.
X-ray crystallography is a primary method for determining atomic-resolution structures of biological macromolecules. A significant hurdle in this technique is the "phase problem," where the phase information of the diffracted X-rays is lost during measurement. Multi-Wavelength Anomalous Dispersion (MAD) is a powerful technique to solve this problem by utilizing the phenomenon of anomalous scattering.
The incorporation of heavy atoms into the molecule of interest is central to the MAD method. The iodine atom in 2',3'-dideoxy-5-iodocytidine serves as an excellent anomalous scatterer. When X-rays with an energy near the absorption edge of the iodine atom are used, the scattering factor of iodine changes in a wavelength-dependent manner. By collecting diffraction data at multiple X-ray wavelengths around this absorption edge, it is possible to accurately determine the phases of the diffraction pattern and subsequently calculate a high-resolution electron density map of the molecule.
The process involves synthesizing an oligonucleotide containing 5-iodocytidine (B14750) and crystallizing it, either alone or in a complex with a binding protein. The resulting diffraction data provides the necessary phase information to solve complex structures. This method is particularly advantageous as it allows for phase determination from a single crystal, avoiding the need for preparing multiple heavy-atom isomorphous derivatives.
| Technique | Role of 2',3'-Dideoxy-5-iodocytidine | Principle | Key Advantage |
|---|---|---|---|
| Multi-Wavelength Anomalous Dispersion (MAD) | Provides a heavy iodine atom for anomalous scattering | Measures wavelength-dependent changes in X-ray scattering near the iodine absorption edge to solve the crystallographic phase problem | Enables de novo structure solution from a single crystal without requiring isomorphous derivatives |
Understanding the specific contact points between proteins and DNA is crucial for deciphering gene regulation and other DNA-templated processes. UV-crosslinking is a "zero-length" crosslinking technique that induces the formation of covalent bonds between molecules that are in immediate proximity, typically upon irradiation with ultraviolet light.
The incorporation of halogenated pyrimidines, such as 5-iodocytidine, into DNA or RNA sequences significantly enhances the efficiency of UV-induced crosslinking. The carbon-iodine bond is photolabile and, upon irradiation with longer wavelength UV light (around 325 nm), can be selectively excited to form a reactive radical species. This reactive intermediate readily attacks nearby amino acid residues of a DNA-binding protein, forming a stable, covalent bond between the DNA and the protein. This enhanced reactivity at a specific wavelength minimizes damage to the protein and nucleic acid that can occur with shorter wavelength UV (254 nm).
This method allows researchers to pinpoint the specific sites of interaction within a protein-DNA complex. Following crosslinking, the complex can be isolated and digested, and the crosslinked peptide can be identified using mass spectrometry, thereby mapping the interaction interface at high resolution. Studies have demonstrated that 5-iodocytidine-substituted RNA can achieve high yields of photocrosslinking to its associated proteins.
| Parameter | Standard UV Crosslinking (254 nm) | Iodocytidine-Enhanced Crosslinking (~325 nm) |
|---|---|---|
| Photoactivatable Group | Native pyrimidine (B1678525) bases (e.g., Thymine, Cytosine) | 5-Iodocytosine |
| Efficiency | Low | High |
| Specificity | Lower; can cause damage to other residues | Higher; selective activation of the C-I bond |
| Application | Mapping general protein-DNA proximity | High-resolution mapping of specific protein-DNA contact points |
Development of Photo-Aptamers for Molecular Probes
Aptamers are short, single-stranded DNA or RNA molecules that can fold into specific three-dimensional structures to bind to a target molecule with high affinity and specificity. By incorporating photoreactive nucleosides, such as 5-iodocytidine, aptamers can be converted into "photo-aptamers." These molecules act as molecular probes that can be covalently and irreversibly crosslinked to their target upon photo-irradiation.
The process for developing these probes is often called Photo-SELEX (Systematic Evolution of Ligands by EXponential enrichment). A library of nucleic acid sequences containing the photoreactive 5-iodocytidine is incubated with the target molecule. Sequences that bind to the target are separated and then exposed to UV light of an appropriate wavelength (e.g., ~325 nm) to induce crosslinking. The covalently bound aptamer-target complexes are then isolated, and the aptamer sequence is amplified and identified.
These photo-aptamers are valuable research tools. Once crosslinked, the aptamer can be used to identify an unknown protein target, to map the binding site on the target, or to permanently inhibit the target's function, making them useful for diagnostics and therapeutic development. Halogenated nucleotides, including 5-iododeoxyuridine and by extension 5-iodocytidine, are well-studied photo-reactive chromophores for this purpose.
Role in Gene Sequencing Methodologies
The dideoxy chain termination method, or Sanger sequencing, was a foundational technology in genomics. The method relies on the controlled interruption of in vitro DNA synthesis by incorporating specific chain-terminating dideoxynucleotides (ddNTPs).
The compound 2',3'-dideoxy-5-iodocytidine has the two essential features of a chain terminator.
2',3'-Dideoxy Ribose: Like all ddNTPs, it lacks the 3'-hydroxyl group on the ribose sugar. DNA polymerase requires this 3'-OH group to form a phosphodiester bond with the next incoming nucleotide. When the polymerase incorporates a 2',3'-dideoxy nucleotide into a growing DNA strand, synthesis is terminated.
5-Iodo Modification: In modern automated Sanger sequencing, each of the four ddNTPs (ddATP, ddGTP, ddCTP, ddTTP) is labeled with a different fluorescent dye. The 5-position of pyrimidines (cytosine and thymine) is a common site for the attachment of these dyes because it does not interfere with the Watson-Crick base pairing. The iodine atom at this position serves as a versatile chemical handle. While not fluorescent itself, the 5-iodo group can be readily replaced with a fluorescent dye or other reporter molecule using well-established organometallic cross-coupling reactions (e.g., Sonogashira or Suzuki coupling). Therefore, 2',3'-dideoxy-5-iodocytidine is a key precursor or intermediate in the synthesis of the fluorescently-labeled ddCTP reagents that are essential for automated DNA sequencing.
Future Research Directions and Emerging Avenues
Rational Design and Synthesis of Next-Generation Dideoxynucleoside Analogs
The foundation of future research lies in the rational design and synthesis of new analogs based on the 5-IddC scaffold. The goal is to create next-generation compounds with improved efficacy, greater selectivity for viral enzymes over host cell polymerases, and more favorable pharmacokinetic profiles. Recent advancements in computational modeling and synthetic chemistry can accelerate the discovery of such candidates. geneonline.com
Key strategies for modification include:
Modifications at the Sugar Moiety: Altering the ribose sugar can influence the analog's conformation and its interaction with the active site of target enzymes. Introducing substitutions at the 2' or 4' positions could enhance binding affinity or metabolic stability.
Modifications at the Pyrimidine (B1678525) Base: While the 5-iodo substitution is a key feature, further modifications to the cytosine ring could be explored. chemimpex.com This could involve adding other functional groups to enhance target specificity or to introduce new mechanisms of action.
Stereochemical Variations: Synthesizing L-enantiomers of nucleoside analogs has proven to be a successful strategy for other antiviral drugs, often resulting in reduced toxicity towards mitochondrial DNA polymerase while retaining antiviral activity. Exploring the stereochemistry of 5-IddC could yield compounds with a better therapeutic index.
The synthesis of derivatives can be achieved through established chemical pathways, often using precursors like 5-iodo-2'-deoxyuridine for further modification. researchgate.netresearchgate.net These synthetic efforts will generate a library of novel compounds for systematic evaluation.
Identification and Validation of Novel Molecular Targets
While HIV reverse transcriptase is the classical target for dideoxynucleosides, future research should aim to identify and validate new molecular targets for 5-IddC and its derivatives. chemimpex.comwikipedia.org The parent compound, Zalcitabine (B1682364), is known to inhibit mitochondrial DNA polymerase gamma, which contributes to its dose-limiting toxicity. wikipedia.org This off-target effect, however, suggests that derivatives could be designed to interact with other cellular or viral polymerases.
Potential new targets for exploration include:
Other Viral Polymerases: Screening 5-IddC and its analogs against a broad panel of viral DNA and RNA polymerases from other viruses (e.g., hepatitis B virus, herpesviruses, and emerging RNA viruses) could uncover new antiviral applications. nih.govhep.com.cn
Host Cell Enzymes: Certain host cell enzymes are co-opted by viruses for their replication. Targeting these host factors can be an effective antiviral strategy that is less prone to the development of viral resistance. Research could investigate if 5-IddC derivatives can modulate host kinases or other enzymes involved in nucleotide metabolism to indirectly inhibit viral replication. nih.govnih.gov
Telomerase: This enzyme, a reverse transcriptase crucial for maintaining telomere length in cancer cells, represents another potential target. The structural similarity of 5-IddC to natural nucleosides makes it a candidate for investigation as a telomerase inhibitor in anticancer research.
Integration with Advanced Biophysical and Structural Biology Techniques
A deep understanding of how 5-IddC and its analogs interact with their molecular targets is crucial for rational drug design. The integration of advanced biophysical and structural biology techniques can provide atomic-level insights into these interactions, guiding the development of more potent and selective inhibitors. bepress.comnih.gov
| Technique | Application for 5-IddC Research |
| X-ray Crystallography & Cryo-EM | Determine the three-dimensional structure of 5-IddC's active triphosphate form in complex with its target enzyme (e.g., viral reverse transcriptase). This can reveal the precise binding mode and key molecular interactions, facilitating structure-based drug design. elifesciences.org |
| Isothermal Titration Calorimetry (ITC) | Directly measure the binding affinity and thermodynamics of the interaction between 5-IddC analogs and their target proteins. This data is essential for quantifying improvements in binding potency. nih.gov |
| Circular Dichroism (CD) Spectroscopy | Analyze the conformational changes in the target enzyme upon binding of the inhibitor, providing insights into the mechanism of inhibition. nih.gov |
| Dynamic Light Scattering (DLS) | Ensure the quality and monodispersity of protein preparations used in structural and biophysical assays, which is critical for obtaining reliable data. nih.gov |
These techniques will be instrumental in elucidating the structure-activity relationships (SAR) of newly synthesized analogs, enabling a more targeted and efficient drug discovery process. odu.edu
Exploration in New Antimicrobial and Antiviral Research Contexts
The therapeutic potential of 5-IddC may extend beyond its initial focus on HIV. Future research should systematically explore its activity in other disease contexts. The presence of iodine in the molecule opens up unique avenues for investigation.
Emerging research areas include:
Broad-Spectrum Antiviral Activity: Systematic screening against a diverse range of viruses is warranted. Iodinated pyrimidine analogs like 5-Iodo-2'-deoxyuridine have shown activity against viruses such as Herpes Simplex Virus and vaccinia virus. nih.govmpbio.com
Anticancer Applications: Nucleoside analogs are a cornerstone of chemotherapy. The related compound 5-Iodo-2'-deoxycytidine (B1674142) has been shown to inhibit the growth of mastocytoma cells. caymanchem.com Furthermore, iodinated nucleosides can act as radiosensitizers, enhancing the efficacy of radiation therapy by being incorporated into the DNA of cancer cells, making them more susceptible to radiation-induced damage. mpbio.comnih.govnih.gov
Antimicrobial Research: While less common, some nucleoside analogs possess antibacterial or antifungal properties. 5-IddC could be screened for activity against various microbial pathogens, including mycobacteria.
Development of Conjugates and Prodrug Strategies
A significant hurdle for many nucleoside analogs is achieving optimal bioavailability and targeted delivery while minimizing systemic toxicity. nih.gov Prodrug and conjugate strategies are powerful tools to overcome these limitations by modifying the parent compound into an inactive form that is converted to the active drug at the desired site of action. researchgate.net
Future directions in this area for 5-IddC include:
Ester Prodrugs: Creating ester derivatives, such as the valine ester of acyclovir (B1169) (valaciclovir), is a well-established method to enhance oral bioavailability. nih.gov This approach could be applied to the hydroxyl group of 5-IddC.
Mannich-Base Prodrugs: Research on the related 5-iodo-2'-deoxycytidine has shown that N-Mannich-base prodrugs can increase lipid solubility and enhance topical delivery through the skin. nih.gov
Targeted Conjugates: Linking 5-IddC to molecules that are actively transported into specific cells or tissues could enhance its efficacy and reduce off-target effects. For example, conjugation to bile acids has been used to improve delivery to the central nervous system. semanticscholar.org
Nanoparticle Formulations: Encapsulating 5-IddC or its derivatives in nanoparticles, such as those made from polymers or magnetic materials, can improve drug stability, circulation time, and targeting to specific sites like tumors or infected tissues. nih.govresearchgate.net
These strategies hold the promise of transforming 5-IddC into a more versatile and clinically effective therapeutic agent.
Q & A
Q. Advanced Research Focus
- Enzyme kinetics : Use radiolabeled I-cytidine analogs to track incorporation rates in polymerase assays .
- Control experiments : Compare with non-iodinated dideoxycytidine to isolate the iodine’s impact on catalytic efficiency () .
- Structural modeling : Molecular docking simulations (e.g., using SARS-CoV-2 RdRp) to predict steric clashes or hydrogen-bonding disruptions caused by the 5-iodo group .
How can researchers resolve contradictions in cytotoxicity data across different cell lines for Cytidine,2',3'-dideoxy-5-iodo-?
Advanced Research Focus
Discrepancies may arise from:
- Metabolic activation : Variability in cellular kinases converting the prodrug to its active triphosphate form. Measure intracellular metabolite levels using LC-MS/MS .
- Cell-specific transporters : Assess expression levels of nucleoside transporters (e.g., hCNT1) via qPCR or Western blot to correlate with cytotoxicity IC values .
- Data normalization : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and exclude confounding variables .
What safety protocols are recommended for handling Cytidine,2',3'-dideoxy-5-iodo- in laboratory settings?
Q. Basic Research Focus
- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact, as advised for iodinated nucleosides .
- Waste disposal : Segregate halogenated waste for professional treatment to avoid environmental contamination .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, particularly with volatile iodine reagents .
How can researchers optimize the synthesis yield of Cytidine,2',3'-dideoxy-5-iodo- derivatives for scale-up studies?
Q. Advanced Research Focus
- Catalyst screening : Test Lewis acids (e.g., ZnCl) to enhance acylation efficiency, as demonstrated in 2',3'-di-O-acyl cytidine synthesis (yields up to 85%) .
- Solvent optimization : Use anhydrous DMF or THF to minimize hydrolysis of iodine intermediates .
- Process monitoring : Implement in-line FTIR to track reaction progress and reduce purification steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
